2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI)
2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
133071-13-3
VCID:
VC0163099
InChI:
InChI=1S/C6H9NO3/c7-5(9)6(10)2-1-4(8)3-6/h1-2,4,8,10H,3H2,(H2,7,9)/t4-,6+/m0/s1
SMILES:
C1C(C=CC1(C(=O)N)O)O
Molecular Formula:
C6H9NO3
Molecular Weight:
143.14 g/mol
2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI)
CAS No.: 133071-13-3
Main Products
VCID: VC0163099
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
CAS No. | 133071-13-3 |
---|---|
Product Name | 2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI) |
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
IUPAC Name | (1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide |
Standard InChI | InChI=1S/C6H9NO3/c7-5(9)6(10)2-1-4(8)3-6/h1-2,4,8,10H,3H2,(H2,7,9)/t4-,6+/m0/s1 |
Standard InChIKey | OTFXVMDBYXRDHC-UJURSFKZSA-N |
Isomeric SMILES | C1[C@H](C=C[C@@]1(C(=O)N)O)O |
SMILES | C1C(C=CC1(C(=O)N)O)O |
Canonical SMILES | C1C(C=CC1(C(=O)N)O)O |
Synonyms | 2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI) |
PubChem Compound | 14806438 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume